3-Bromo-4-(2,4-difluorophenyl)butan-2-one

Description

Properties

IUPAC Name |

3-bromo-4-(2,4-difluorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O/c1-6(14)9(11)4-7-2-3-8(12)5-10(7)13/h2-3,5,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXBZTMMKYICMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=C(C=C(C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-4-(2,4-difluorophenyl)butan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

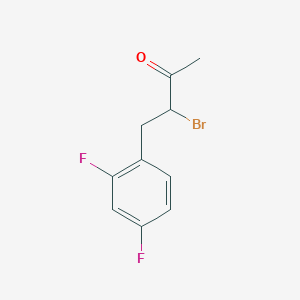

Chemical Structure

The chemical structure of 3-Bromo-4-(2,4-difluorophenyl)butan-2-one can be represented as follows:

where:

- C1 = Bromine

- C2 = 2,4-Difluorophenyl group

- C3 = Butanone backbone

Antibacterial Activity

Research indicates that compounds similar to 3-Bromo-4-(2,4-difluorophenyl)butan-2-one exhibit significant antibacterial properties. A study highlighted the effectiveness of various brominated compounds against a range of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like streptomycin .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 3-Bromo-4-(2,4-difluorophenyl)butan-2-one | <1.9 | E. coli, S. aureus |

| Standard (Streptomycin) | 4 | E. coli, S. aureus |

Antifungal Activity

The antifungal activity of the compound was evaluated against various fungal strains. In vitro assays demonstrated that derivatives containing fluorinated phenyl groups showed enhanced activity against Candida species. The presence of bromine and fluorine in the structure was noted to play a crucial role in increasing antifungal potency .

| Compound | MIC (μg/mL) | Target Fungi |

|---|---|---|

| 3-Bromo-4-(2,4-difluorophenyl)butan-2-one | 0.37 | Candida albicans |

| Fluconazole | 0.47 | Candida albicans |

Anticancer Activity

Recent studies have explored the anticancer potential of 3-Bromo-4-(2,4-difluorophenyl)butan-2-one derivatives. In one notable study, compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 3-Bromo-4-(2,4-difluorophenyl)butan-2-one |

| A549 (Lung Cancer) | 12 | 3-Bromo-4-(2,4-difluorophenyl)butan-2-one |

Case Studies

- Antibacterial Screening : A comprehensive study screened several halogenated compounds for their antibacterial efficacy. The results indicated that the introduction of bromine significantly enhanced antibacterial activity against resistant bacterial strains .

- Antifungal Efficacy : Another investigation focused on the synthesis and biological evaluation of fluorinated derivatives. The findings revealed that compounds with both bromine and fluorine demonstrated superior antifungal activity compared to their non-fluorinated counterparts .

- Anticancer Mechanism : Research into the anticancer properties highlighted that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, suggesting a potential therapeutic application in oncology .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 3-bromo-4-(2,4-difluorophenyl)butan-2-one exhibit promising antitumor activity. A study assessed various analogs against human tumor cell lines, revealing that certain modifications to the compound structure enhanced its efficacy. For instance, compounds modified with electron-donating groups demonstrated increased potency against specific cancer cell lines, such as HT-29 and A375, with IC50 values ranging from 0.11 µM to 48.37 µM across different studies .

BACE Inhibition

The compound has been explored as a potential inhibitor of β-site amyloid precursor protein cleaving enzyme (BACE), which is crucial in the development of Alzheimer’s disease. Research has shown that modifications to the compound can lead to more effective BACE inhibitors. The potential for these compounds to suppress amyloid-beta peptide production suggests they could be utilized in treating Alzheimer's and related neurodegenerative disorders .

Organic Synthesis

Synthesis of Diastereomerically Pure Compounds

The synthesis of 3-bromo-4-(2,4-difluorophenyl)butan-2-one has been optimized for producing diastereomerically pure compounds efficiently. Techniques have been developed that allow for high-yield synthesis in one pot without the need for extensive purification processes. These methods are significant for industrial applications where cost-effectiveness and time efficiency are paramount .

Table 1: Antitumor Activity of Modified Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound A | HT-29 | 2.76 | High selectivity |

| Compound B | A375 | 0.11 | Comparable to reference drug |

| Compound C | PC-3 | 13.6 | Moderate activity |

| Compound D | L929 | 48.37 | Lower potency |

Table 2: BACE Inhibition Potency

| Compound Name | Inhibition (% at 10 µM) | Remarks |

|---|---|---|

| Compound E | 85% | Strong inhibitor |

| Compound F | 65% | Moderate inhibition |

| Compound G | 40% | Weak inhibition |

Case Studies

Case Study 1: Antitumor Screening

In a comprehensive study on various derivatives of the compound, researchers evaluated its effectiveness against a panel of twelve human tumor cell lines. The results highlighted that specific structural modifications significantly improved antitumor activity, particularly against ovarian and prostate cancer cell lines.

Case Study 2: Alzheimer’s Disease Treatment

Another study focused on the application of modified versions of 3-bromo-4-(2,4-difluorophenyl)butan-2-one as BACE inhibitors. The findings indicated that these compounds could effectively reduce amyloid-beta levels in vitro, suggesting their potential as therapeutic agents in Alzheimer’s disease management.

Comparison with Similar Compounds

3-Bromo-4-(6-methoxy-2-naphthyl)butan-2-one

Key Differences :

- Aromatic Substituent : Replaces the 2,4-difluorophenyl group with a 6-methoxy-2-naphthyl moiety.

- Synthesis: Produced via β-bromination of nabumetone (a nonsteroidal anti-inflammatory drug) using pyridinium tribromide. The reaction proceeds through the thermodynamically stable enolate, confirmed by NMR shifts (methine proton at 4.55 ppm) .

- Applications : Intermediate in synthesizing hydroxylated nabumetone metabolites. The naphthyl group enhances lipophilicity compared to the difluorophenyl analog.

PH-797804 (3-[3-Bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1(2H)-pyridinyl]-N,4-dimethylbenzamide)

Key Differences :

- Core Structure: Pyridinone ring instead of butan-2-one.

- Substituents : Includes a methoxy-linked 2,4-difluorophenyl group and additional methyl and benzamide groups.

- Applications: Clinical osteoarthritis agent targeting p38 MAP kinase. The pyridinone core and extended substituents enable selective enzyme inhibition, unlike the simpler butan-2-one backbone of the target compound .

3-Bromo-4-(((1RS,2RS)-2-(2,4-difluorophenyl)cyclopropyl)oxy)benzonitrile (Compound 16)

Key Differences :

- Backbone : Cyclopropane-oxygen bridge connects the difluorophenyl group to a benzonitrile core.

- Synthesis : Uses LHMDS (lithium hexamethyldisilazide) in THF under inert conditions, suggesting higher sensitivity to steric and electronic effects compared to the target compound’s synthesis .

- Applications : Investigated as a cyclopropane-containing ALK inhibitor, highlighting the role of rigid structures in kinase targeting.

Structural and Functional Analysis Table

Critical Insights

- Reactivity : The target compound’s bromine at C3 and electron-deficient aromatic ring make it prone to nucleophilic substitution or elimination, whereas cyclopropane-containing analogs (e.g., Compound 16) exhibit rigidity affecting binding affinity .

- Biological Activity: Despite shared substituents (e.g., 2,4-difluorophenyl), core structure dictates function. PH-797804’s pyridinone ring enables kinase inhibition, unlike the butan-2-one derivatives .

- Synthetic Challenges: Bromination at C3 in butan-2-one derivatives requires controlled enolate formation to avoid side reactions, as seen in nabumetone derivatization .

Preparation Methods

Stepwise Synthesis

The general synthetic route includes:

Preparation of the 2,4-difluorophenyl intermediate:

The aromatic ring substituted with fluorine atoms at the 2 and 4 positions is prepared or sourced as a precursor.Formation of the butan-2-one backbone:

The ketone moiety is introduced by reaction with butan-2-one or an equivalent compound, often via Friedel-Crafts acylation or related carbonylation techniques.Bromination at the 3-position:

The critical step involves selective bromination at the 3-position of the butan-2-one side chain. This is commonly achieved by using brominating agents under controlled conditions to avoid over-bromination or side reactions.

The entire process demands careful optimization of temperature, solvent choice, and reaction time to maximize the yield of the desired 3-bromo derivative.

Data Table: Key Properties and Synthesis Summary

| Parameter | Description/Value |

|---|---|

| CAS Number | 1247192-90-0 |

| Molecular Formula | C10H9BrF2O |

| Molecular Weight | 263.08 g/mol |

| Starting Materials | 2,4-Difluorobenzene derivatives, butan-2-one |

| Key Reaction Steps | Aromatic substitution, ketone formation, bromination at 3-position |

| Reaction Conditions | Anhydrous, controlled temperature and solvent |

| Purification | Chromatography or recrystallization as needed |

| Safety Considerations | Use of protective equipment, well-ventilated area, handle brominating agents with care |

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-(2,4-difluorophenyl)butan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of a precursor ketone or through Friedel-Crafts acylation using 2,4-difluorobenzene derivatives. Key parameters include:

- Temperature : Maintain 0–5°C during bromination to avoid side reactions .

- Solvent Choice : Use dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of aromatic intermediates .

- Catalysts : Lewis acids like AlCl₃ enhance electrophilic substitution in Friedel-Crafts reactions .

- Yield Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >80% yield .

Q. Which analytical techniques are most effective for characterizing 3-Bromo-4-(2,4-difluorophenyl)butan-2-one?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 190–200 ppm for ketone carbonyl) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 289.0) and isotopic patterns for bromine .

- X-ray Diffraction : Resolve crystal structure to validate stereoelectronic effects of fluorine and bromine substituents .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Short-Term Storage : Store at 0–4°C in amber vials to prevent photodegradation of the bromine moiety .

- Long-Term Stability : Use inert atmospheres (argon or nitrogen) to avoid hydrolysis of the ketone group .

- Decomposition Monitoring : Track purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model charge distribution; the bromine atom’s σ-hole (positive electrostatic potential) directs nucleophilic attacks .

- Transition State Analysis : Identify energy barriers for SN2 mechanisms using Gaussian09 .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate reaction kinetics in DCM vs. THF .

Q. What strategies resolve contradictions in reported biological activities of halogenated butanones?

- Methodological Answer :

- Systematic Substituent Variation : Compare analogs (e.g., 3-Bromo-4-(4-methoxyphenyl)butan-2-one vs. 3-Bromo-4-(4-chlorophenyl)butan-2-one) to isolate electronic vs. steric effects .

- Enzyme Assays : Use p38 MAPK inhibition assays (IC₅₀ measurements) to correlate substituent electronegativity with activity .

- Statistical Analysis : Apply multivariate regression to distinguish significant variables (e.g., Hammett σ constants for fluorine/bromine) .

Q. What mechanistic insights explain the compound’s role in synthesizing bioactive derivatives?

- Methodological Answer :

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to generate biaryl derivatives .

- Reduction Pathways : Use NaBH₄ selectively reduce the ketone to an alcohol while preserving bromine .

- In Vitro Testing : Screen derivatives for cytotoxicity (MTT assay) and target binding (surface plasmon resonance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.